molecular formula C21H20ClNO4 B11587326 5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione

5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11587326
M. Wt: 385.8 g/mol
InChI Key: FVQAORHGDXKODP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a chlorophenyl group and a dimethoxyphenylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexane-1,3-dione core: This can be achieved through a Claisen condensation reaction.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the dimethoxyphenylamino group: This can be done using a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • This compound
  • This compound
  • This compound

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C21H20ClNO4/c1-26-20-7-6-16(11-21(20)27-2)23-12-17-18(24)9-14(10-19(17)25)13-4-3-5-15(22)8-13/h3-8,11-12,14,24H,9-10H2,1-2H3

InChI Key

FVQAORHGDXKODP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)O)OC

Origin of Product

United States

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